molecular formula C17H18FN3O5S B2594142 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine CAS No. 2034326-59-3

2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine

Cat. No.: B2594142
CAS No.: 2034326-59-3
M. Wt: 395.41
InChI Key: YVSVIQUUUFKWFI-UHFFFAOYSA-N
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Description

2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine is a complex organic compound that features a combination of a pyrimidine ring, a piperidine ring, and a dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the sulfonyl group.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Research: The compound can be used to study the biological pathways and mechanisms involving sulfonyl and pyrimidine groups.

    Pharmaceutical Research: It may be investigated for its potential therapeutic effects in various diseases, including cancer and bacterial infections.

Mechanism of Action

The mechanism of action of 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonyl group can inhibit enzymes by binding to their active sites.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine is unique due to its combination of multiple functional groups, which may confer distinct biological activities and therapeutic potential.

Biological Activity

The compound 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine is a novel synthetic molecule that has garnered interest for its potential biological activities. This article aims to summarize the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound contains a complex structure featuring a 5-fluoropyrimidine moiety and a 2,3-dihydrobenzo[b][1,4]dioxin unit. The sulfonyl-piperidine linkage enhances its pharmacological profile. The molecular formula is C16H18FN3O4SC_{16}H_{18}FN_3O_4S with a molecular weight of approximately 367.39 g/mol.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Alpha(2)-Adrenoceptor Antagonism : Some derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have shown significant binding affinity to alpha(2)-adrenoceptors, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
  • PARP Inhibition : Compounds related to the dioxin structure have been evaluated for their ability to inhibit the enzyme PARP1 (Poly(ADP-ribose) polymerase 1), which plays a critical role in DNA repair mechanisms. For instance, a related compound demonstrated an IC50 value of 5.8 μM against PARP1 .
  • Cytotoxicity : Preliminary cytotoxicity assays on various cancer cell lines indicate that the compound may exhibit selective cytotoxic effects, potentially through mechanisms involving apoptosis or cell cycle arrest.

Case Studies

Several studies have explored the biological effects of compounds related to this structure:

  • Study on Neurodegenerative Diseases : A series of substituted piperidine derivatives were found to act as potent alpha(2)-adrenoceptor antagonists. The lead compound demonstrated significant in vivo effects following oral administration .
  • PARP Inhibition Study : A detailed investigation into the inhibitory effects on PARP1 revealed that modifications in the dioxin structure significantly impacted activity levels. The most potent inhibitors from this study had IC50 values ranging from 0.88 μM to 12 μM .

Data Table of Biological Activities

Compound NameBiological ActivityIC50 (μM)Reference
Compound 33gAlpha(2)-adrenoceptor antagonistN/A
Compound 4PARP1 inhibitor5.8
Compound 10PARP1 inhibitor0.88

Properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]oxy-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O5S/c18-12-9-19-17(20-10-12)26-13-2-1-5-21(11-13)27(22,23)14-3-4-15-16(8-14)25-7-6-24-15/h3-4,8-10,13H,1-2,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSVIQUUUFKWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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